![molecular formula C13H11F3N4 B14180122 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine CAS No. 851086-24-3](/img/structure/B14180122.png)
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine is an organic compound that belongs to the class of azo compounds It is characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings, one of which is substituted with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine typically involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(trifluoromethyl)aniline under basic conditions to form the azo compound.
The reaction conditions for the coupling reaction usually involve maintaining a low temperature (0-5°C) to ensure the stability of the diazonium salt and to promote the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain precise control over reaction conditions and to ensure high yield and purity.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid.
Major Products
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain or marker due to its azo structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)phenylisocyanate
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine is unique due to its combination of an azo group and a trifluoromethyl substituent. This combination imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
851086-24-3 |
|---|---|
Formule moléculaire |
C13H11F3N4 |
Poids moléculaire |
280.25 g/mol |
Nom IUPAC |
4-[[4-(trifluoromethyl)phenyl]diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C13H11F3N4/c14-13(15,16)8-1-4-10(5-2-8)19-20-12-6-3-9(17)7-11(12)18/h1-7H,17-18H2 |
Clé InChI |
OHEZKXWFMRBODU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)N=NC2=C(C=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



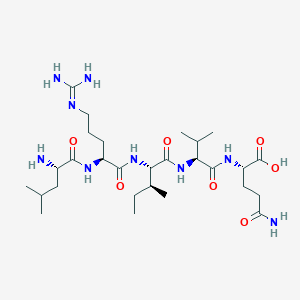
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)
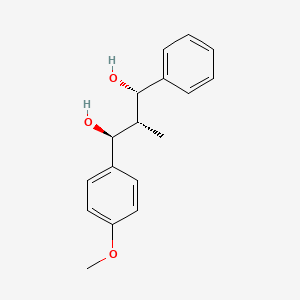
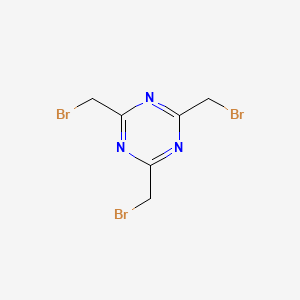
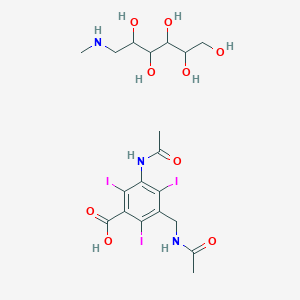
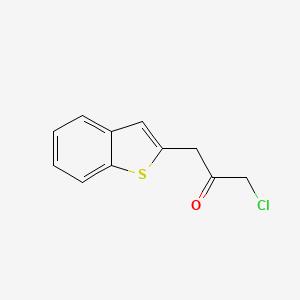

![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
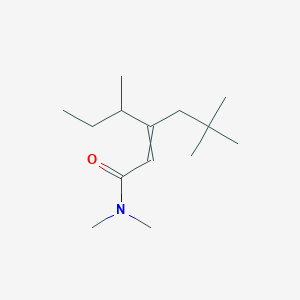

![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)
